molecular formula C8H13N3O B13309435 6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one

6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one

Cat. No.: B13309435
M. Wt: 167.21 g/mol
InChI Key: WDPCPTUDGINLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include acidic catalysts such as hydrochloric acid or Lewis acids like zinc chloride, and the reaction is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the Biginelli reaction. The use of microwave irradiation and other advanced techniques can also be employed to optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-6-methyl-2-heptanone
  • Octane, 6-ethyl-2-methyl-

Uniqueness

6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is unique due to its specific structure and the presence of both ethyl and methyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-ethyl-5-methyl-2-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-4-6-5(2)7(12)11-8(9-3)10-6/h4H2,1-3H3,(H2,9,10,11,12)

InChI Key

WDPCPTUDGINLBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=N1)NC)C

Origin of Product

United States

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